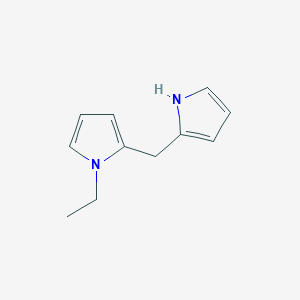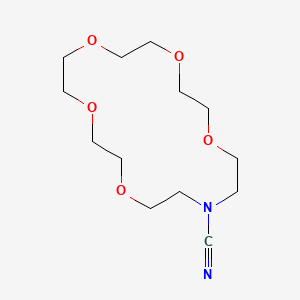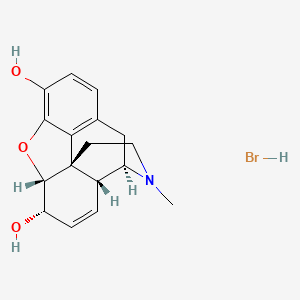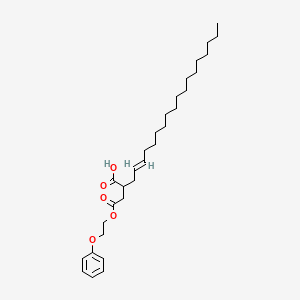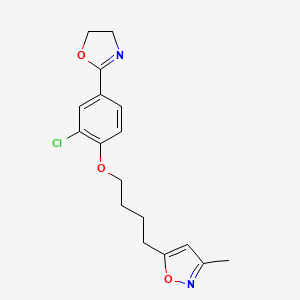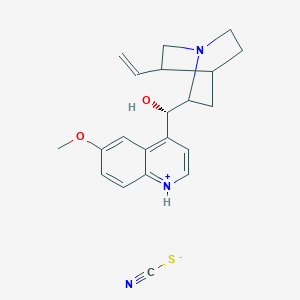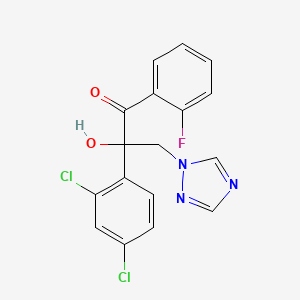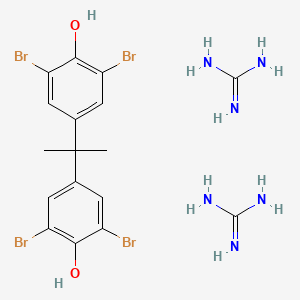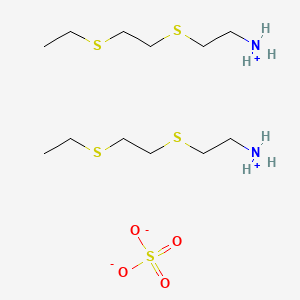
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate is a chemical compound with the molecular formula C12H32N2O4S5. It is known for its unique structure, which includes both sulfur and nitrogen atoms, making it a versatile compound in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate typically involves the reaction of ethyl sulfide with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound involves a continuous process using a flow reactor. The reactants are fed into the reactor at a controlled rate, and the reaction is carried out under optimized conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or distillation .
化学反応の分析
Types of Reactions
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethylazanium compounds.
科学的研究の応用
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
作用機序
The mechanism of action of 2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include oxidative stress response and signal transduction pathways .
類似化合物との比較
Similar Compounds
- 2-(furfurylthio)ethylammonium sulphate
- 2-(methylthio)ethylammonium sulphate
- 2-(propylthio)ethylammonium sulphate
Uniqueness
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate is unique due to its dual sulfur-containing groups, which provide it with distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
93805-12-0 |
|---|---|
分子式 |
C12H32N2O4S5 |
分子量 |
428.7 g/mol |
IUPAC名 |
2-(2-ethylsulfanylethylsulfanyl)ethylazanium;sulfate |
InChI |
InChI=1S/2C6H15NS2.H2O4S/c2*1-2-8-5-6-9-4-3-7;1-5(2,3)4/h2*2-7H2,1H3;(H2,1,2,3,4) |
InChIキー |
OOCOPSBBWPAGEN-UHFFFAOYSA-N |
正規SMILES |
CCSCCSCC[NH3+].CCSCCSCC[NH3+].[O-]S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


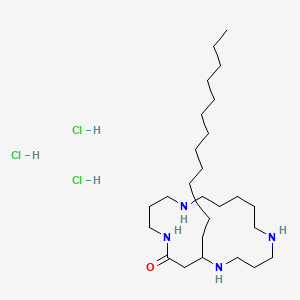

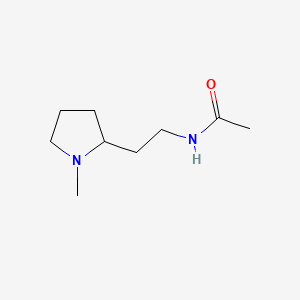

![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide](/img/structure/B15179638.png)
